

6-Bromopyridin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromopyridin-3-amine**

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An In-depth Technical Guide to **6-Bromopyridin-3-amine**: Chemical Properties, Structure, and Applications

Introduction

6-Bromopyridin-3-amine, a halogenated aminopyridine, is a vital bifunctional building block in synthetic and medicinal chemistry.^[1] Its unique electronic structure, featuring an electron-donating amino group and an electron-withdrawing bromo group on an electron-deficient pyridine ring, imparts versatile reactivity.^[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and drug development professionals. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs, making its derivatives, such as **6-Bromopyridin-3-amine**, highly valuable.^[1]

Chemical Structure and Properties

6-Bromopyridin-3-amine is a solid, often appearing as a light yellow or brown crystalline powder.^{[3][4]} Its structure consists of a pyridine ring substituted with a bromine atom at position 6 and an amino group at position 3.

Identifiers and Chemical Formula

Identifier	Value
IUPAC Name	6-bromopyridin-3-amine[5][6][7]
CAS Number	13534-97-9[1][5][7]
Molecular Formula	C ₅ H ₅ BrN ₂ [3][5][7]
Synonyms	5-Amino-2-bromopyridine, 3-Amino-6-bromopyridine, 2-Bromo-5-aminopyridine[3][5][8]
InChI	InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2[5]
InChIKey	XTHKRYHULUJQHN-UHFFFAOYSA-N[1][5][6]
SMILES	C1=CC(=NC=C1N)Br[5][6]

Physicochemical Properties

Property	Value
Molecular Weight	173.01 g/mol [1][3][5]
Melting Point	74-76 °C[3][6], 75-77 °C[4]
Boiling Point	180 °C[3]
Density	1.71 g/cm ³ [3], 1.835 g/cm ³ [6]
Appearance	Light yellow needles[3], Light brown crystalline powder[4], Solid[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **6-Bromopyridin-3-amine**.

- ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to verify the positions of the substituents on the pyridine ring.[1]

- Infrared (IR) Spectroscopy: As a primary aromatic amine, its IR spectrum is expected to show characteristic bands. These include two N-H stretching bands between 3400-3250 cm^{-1} , an N-H bending vibration from 1650-1580 cm^{-1} , a strong C-N stretching band for aromatic amines between 1335-1250 cm^{-1} , and a broad N-H wagging band from 910-665 cm^{-1} .^[9]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of 173.01 g/mol and its fragmentation patterns.^[1]

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of **6-Bromopyridin-3-amine**. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from 3-Aminopyridine

A common laboratory-scale method involves the direct bromination of 3-aminopyridine.

- Methodology: This synthesis uses N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.^[1] The powerful directing effect of the amino group can, however, lead to a mixture of products, with bromination also potentially occurring at the 2- and 4-positions.^[1] Careful control of reaction conditions is necessary to favor the desired 6-bromo isomer.

Hofmann Degradation

This route starts from 6-bromo-3-pyridinecarboxamide.

- Methodology: The process involves a Hofmann degradation, where the starting carboxamide is treated with a hypobromite solution, typically prepared in-situ from bromine and a strong base like sodium hydroxide or sodium methoxide.^[1] The reaction proceeds through an N-bromoamide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to yield **6-Bromopyridin-3-amine**.^[1]

Reduction of 6-Bromo-3-nitropyridine

This two-step approach offers high yield and purity.

- Methodology: The synthesis begins with the bromination of 3-nitropyridine to produce 6-bromo-3-nitropyridine. The subsequent step is the reduction of the nitro group to an amine. [1] This reduction is commonly achieved through catalytic hydrogenation using a palladium catalyst.[1]

Reactivity and Key Reactions

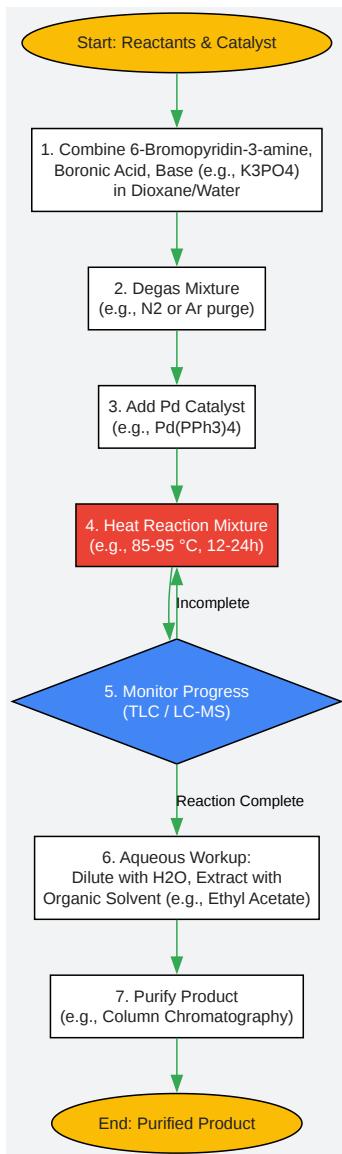
The dual functionality of **6-Bromopyridin-3-amine** makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceutical agents.[1][10]

Caption: Logical diagram of the dual reactivity of **6-Bromopyridin-3-amine**.

Reactions at the Bromo Group: Cross-Coupling

The bromine atom at the C6 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1]

- Suzuki-Miyaura Reaction: This widely used palladium-catalyzed reaction couples the bromopyridine with an organoboron compound (e.g., boronic acid) to form a C-C bond.[1][2]
 - General Protocol: A degassed mixture of **6-Bromopyridin-3-amine** (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium phosphate (2.0 eq) is prepared in a solvent system like dioxane/water. A palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), is added, and the mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.[2]
- Buchwald-Hartwig Amination: This reaction is key for forming C-N bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base.[1]
- Stille Coupling: In this reaction, the bromopyridine is coupled with an organotin compound, also catalyzed by palladium, to form a C-C bond.[1]



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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Reactions at the Amino Group

The amino group at the C3 position behaves as a typical aromatic amine, undergoing reactions such as acylation, sulfonylation, and diazotization.

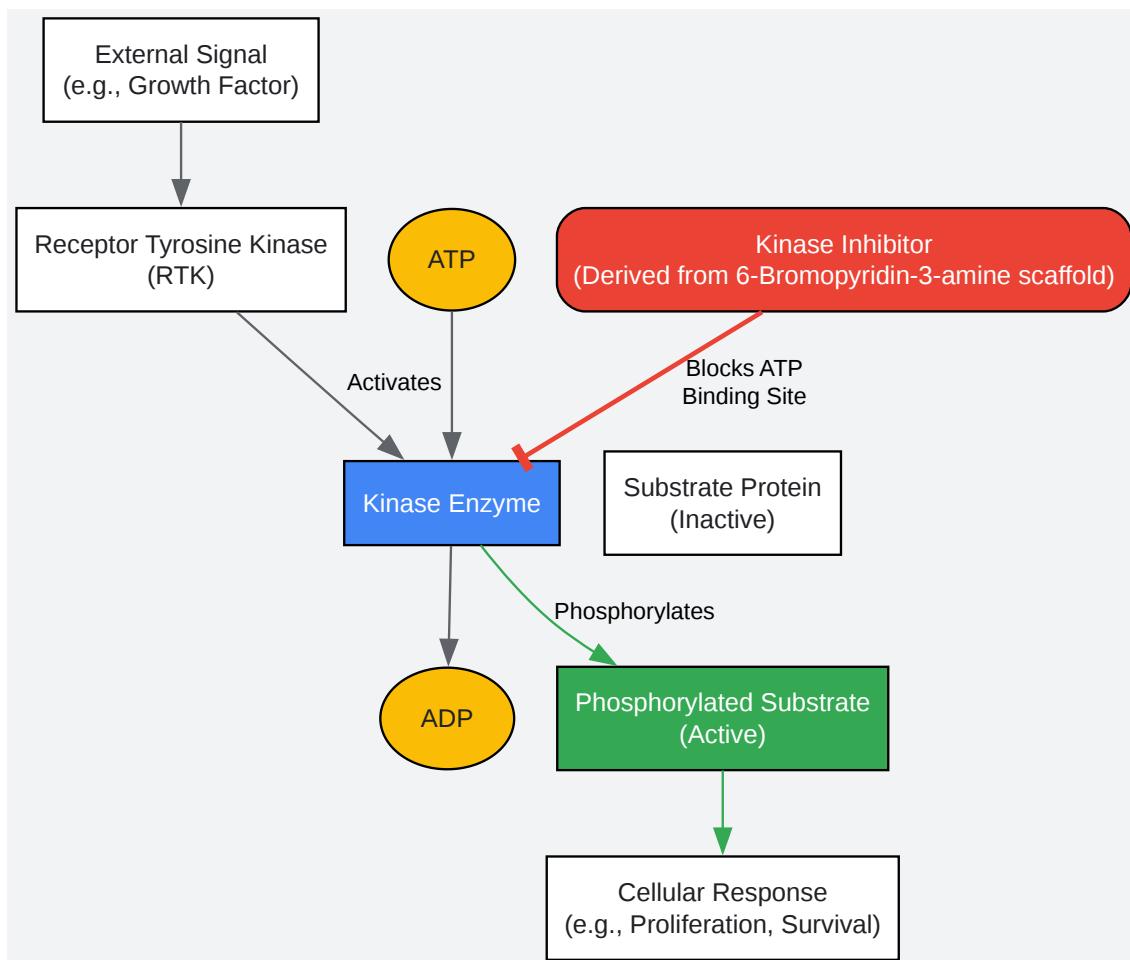
- **Acylation and Sulfenylation:** These reactions are often employed as a strategy to protect the amino group, moderating its activating effect during subsequent reactions on the pyridine ring.^[2]

- **Diazotization and Sandmeyer Reaction:** The amino group can be converted into a diazonium salt, which serves as a versatile intermediate.[\[2\]](#) Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of a wide range of substituents, including other halogens, cyano, and hydroxyl groups, further diversifying the pyridine core.[\[2\]](#)

Applications in Drug Development

The 3-aminopyridine scaffold is instrumental in the design of potent enzyme inhibitors and receptor modulators.[\[1\]](#) **6-Bromopyridin-3-amine** serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs).[\[10\]](#)

- **Kinase Inhibitors:** The scaffold is a core component in the synthesis of novel anti-cancer agents, particularly kinase inhibitors that target enzymes involved in tumor growth.[\[1\]](#) For instance, derivatives of the related 2-amino-5-bromopyridine have shown inhibitory effects on the proliferation of various cancer cell lines.[\[1\]](#)
- **Targeted Therapies:** The versatility of the **6-Bromopyridin-3-amine** scaffold has led to its use in developing therapies targeting pathways like the Janus kinase (JAK)/STAT3 signaling pathway, which is often activated in cancers.[\[1\]](#) While not a direct derivative, the compound 6-bromoindirubin-3'-oxime has been shown to inhibit this pathway.[\[1\]](#) Similarly, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine are being explored for imaging α -synuclein aggregates in Parkinson's disease.[\[11\]](#)



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Caption: Role of a kinase inhibitor derived from the aminopyridine scaffold.

Safety and Handling

6-Bromopyridin-3-amine is classified as an irritant. Proper safety precautions are critical during handling.

Hazard Information	Details
GHS Hazard Statements	H315: Causes skin irritation.[3][5][6] H319: Causes serious eye irritation.[3][5][6] H335: May cause respiratory irritation.[3][5][6]
Signal Word	Warning[3][6][12]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Personal Protective Equipment (PPE)	Use of gloves, safety goggles, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.[1]
Storage	Store in a cool, dry place away from oxidizing agents.[1] Keep in a dark place, sealed, and at room temperature.[13]

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- To cite this document: BenchChem. [6-Bromopyridin-3-amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021960#6-bromopyridin-3-amine-chemical-properties-and-structure>]

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